3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1082251-86-2
VCID: VC3343777
InChI: InChI=1S/C16H12N2O4/c17-14-10-3-1-2-4-11(10)22-15(14)16(19)18-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,17H2,(H,18,19)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)N
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide

CAS No.: 1082251-86-2

Cat. No.: VC3343777

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide - 1082251-86-2

Specification

CAS No. 1082251-86-2
Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name 3-amino-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H12N2O4/c17-14-10-3-1-2-4-11(10)22-15(14)16(19)18-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8,17H2,(H,18,19)
Standard InChI Key UFFYBHHRGOBBRK-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)N

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

The physical and chemical properties of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide provide important insights into its behavior in various chemical and biological environments. Based on available data, the key properties of this compound are summarized in the following table:

PropertyValue
Common Name3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide
CAS Number1082251-86-2
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The compound contains 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, as indicated by its molecular formula . This composition contributes to its moderate molecular weight of 296.28 g/mol, which is typical for small drug-like molecules. The presence of multiple heteroatoms suggests potential for hydrogen bonding interactions, which would influence its solubility characteristics and interactions with biological macromolecules.

Related Compounds and Comparative Analysis

Benzofuran Carboxamide Derivatives

To provide context for understanding 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide, it is valuable to examine related benzofuran carboxamide compounds. Several such compounds appear in the scientific literature, including N-(6-Acetyl-1,3-benzodioxol-5-yl)-1-benzofuran-3-carboxamide (compound 27) . This related compound differs in having an acetyl group on the benzodioxole moiety and the carboxamide linkage at the 3-position rather than the 2-position of the benzofuran ring.

Additionally, various 2-carboxamide-7-piperazinyl-benzofuran derivatives have been reported . These compounds share the 2-carboxamide-benzofuran core structure but contain piperazinyl substituents at the 7-position and different groups attached to the carboxamide nitrogen. Examples include compounds with pyridinyl, pyrimidinyl, and other heterocyclic substituents connected to the piperazine ring.

A comparative analysis reveals that 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide is distinguished by the positioning of the carboxamide group at the 2-position of the benzofuran, the presence of an amino group at the 3-position, and the unsubstituted benzodioxole moiety. These structural distinctions would be expected to confer unique chemical and potentially biological properties to the compound.

Benzodioxole-Containing Compounds

The benzodioxole moiety is a common structural element in many natural products and synthetic compounds of pharmaceutical interest. Related compounds containing this group include N-(1,3-Benzodioxol-5-yl)naphthalene-2-carboxamide (compound 50) , which features a naphthalene ring instead of a benzofuran core but maintains the carboxamide linkage to a benzodioxole group.

Other related structures include N-(6-Acetyl-1,3-benzodioxol-5-yl)-1-benzothiophene-3-carboxamide (compound 25) and N-(6-Acetyl-1,3-benzodioxol-5-yl)-1-benzothiophene-2-carboxamide (compound 26) . These compounds replace the benzofuran with a benzothiophene ring system and include an acetyl group on the benzodioxole moiety. The structural similarities and differences among these compounds provide insights into the versatility of the benzodioxole group in creating diverse chemical architectures with varied substitution patterns and heterocyclic cores.

Synthetic Approaches

General Synthetic Strategies

Structure-Activity Relationship Considerations

Comparative Structure-Activity Analysis

Comparing the structure of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide with related bioactive compounds enables preliminary structure-activity relationship insights. The position of substituents is significant, with the amino group at position 3 of the benzofuran representing a distinctive feature compared to many other benzofuran carboxamides, while the carboxamide at position 2 is relatively common in bioactive benzofuran derivatives.

From a bioisosteric perspective, the replacement of the benzofuran with benzothiophene (as in compounds 25 and 26) represents a classical bioisosteric modification. Such replacements often retain similar physical properties while modifying biological activity, which could inform the design of analogs with optimized properties.

The unsubstituted benzodioxole in 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide contrasts with the acetylated versions in related compounds (25-27) . This difference would be expected to significantly influence electronic properties, lipophilicity, and potential metabolic pathways, providing opportunities for structure-activity relationship studies through the synthesis and evaluation of analogs with various substitution patterns.

Future Research Directions

Synthetic Development

Future research on 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide could focus on developing efficient and scalable synthetic routes. This might include exploring alternative methods for introducing the amino group at the 3-position of the benzofuran ring, optimizing the amide coupling reaction, and investigating green chemistry approaches to reduce environmental impact.

The development of convergent synthetic strategies could enable the preparation of a library of analogs with systematically varied structural features, facilitating comprehensive structure-activity relationship studies. Additionally, stereoselective synthetic methods could be explored if chirality becomes relevant through further structural elaboration.

Biological Evaluation

Comprehensive biological evaluation of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide would be valuable for understanding its potential applications. Initial screening might include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, which are commonly associated with benzofuran-containing compounds.

Target-based approaches could focus on evaluating interactions with specific enzymes or receptors based on structural similarities to known ligands. Computational methods such as molecular docking and pharmacophore modeling could guide these investigations by predicting potential binding modes and interactions.

Physicochemical Characterization

Detailed physicochemical characterization of 3-amino-N-1,3-benzodioxol-5-yl-1-benzofuran-2-carboxamide would provide valuable information for understanding its behavior in various environments. This might include determination of solubility profiles in different solvents, measurement of acid-base properties (pKa values), and evaluation of lipophilicity (logP).

Crystal structure determination through X-ray crystallography would provide definitive information about the three-dimensional arrangement of atoms and intermolecular packing interactions. Thermal analysis techniques such as differential scanning calorimetry could provide insights into phase transitions and thermal stability.

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